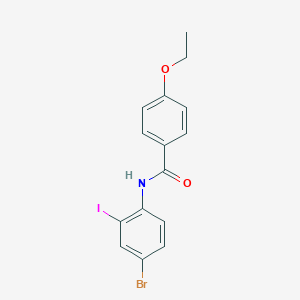![molecular formula C18H19N5O2 B283296 4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide](/img/structure/B283296.png)
4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of tetrazole-based compounds and has been studied extensively for its various biological activities.
Mécanisme D'action
The mechanism of action of 4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide is not fully understood. However, it has been reported that the compound exerts its biological activities by modulating various signaling pathways in cells. For example, the compound has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. The compound has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide are diverse and depend on the specific biological activity being studied. For example, the compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. The compound has also been shown to modulate the expression of various genes involved in cell signaling and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide in lab experiments is its high potency and specificity. The compound has been shown to exhibit potent biological activities at low concentrations, making it a valuable tool for studying various biological pathways. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental conditions.
Orientations Futures
There are several future directions for research on 4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another area of interest is the further elucidation of the compound's mechanism of action and its potential as a therapeutic agent for various diseases. Additionally, the compound's potential as a diagnostic agent for various diseases warrants further investigation. Finally, the development of new analogs of the compound with improved biological activities and pharmacological properties is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide involves the reaction of 4-tert-butylphenol with 5-aminotetrazole in the presence of a suitable coupling agent. The resulting product is then subjected to further reaction with benzoyl chloride to yield the final product. The synthesis of this compound has been reported in various research articles, and different methods have been used to improve the yield and purity of the product.
Applications De Recherche Scientifique
The scientific research application of 4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide is vast and varied. This compound has been studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and infectious diseases. The compound has also been studied for its antimicrobial, antifungal, and antiviral activities. In addition, the compound has been studied for its potential as a diagnostic agent for various diseases.
Propriétés
Formule moléculaire |
C18H19N5O2 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
4-[5-(4-tert-butylphenoxy)tetrazol-1-yl]benzamide |
InChI |
InChI=1S/C18H19N5O2/c1-18(2,3)13-6-10-15(11-7-13)25-17-20-21-22-23(17)14-8-4-12(5-9-14)16(19)24/h4-11H,1-3H3,(H2,19,24) |
Clé InChI |
IKIQSJUOMCHORR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NN=NN2C3=CC=C(C=C3)C(=O)N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OC2=NN=NN2C3=CC=C(C=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-benzyl-2-[4-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B283216.png)
![N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B283217.png)
![N-benzyl-2-[5-bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide](/img/structure/B283218.png)
![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]-2-methylpropanamide](/img/structure/B283221.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B283227.png)
![2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B283228.png)
![2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol](/img/structure/B283230.png)
![3,4-dichloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B283232.png)
![5-bromo-N-[2-(4-mesylpiperazino)phenyl]-2-furamide](/img/structure/B283234.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(diethylamino)ethyl]amine](/img/structure/B283237.png)
![2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283239.png)
![N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283240.png)